![molecular formula C16H17N3O2 B5714485 N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine](/img/structure/B5714485.png)
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, also known as DYRK1A inhibitor, is a small molecule compound that has been studied extensively in scientific research. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.
Wirkmechanismus
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been found to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has several advantages for lab experiments. It is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, and it has been found to have potential therapeutic applications in various diseases. However, it also has some limitations. It is a small molecule compound, and it may have limited bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine. One future direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to study its pharmacokinetic properties and optimize its bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine for therapeutic applications.
Synthesemethoden
The synthesis of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine involves several steps. The first step is the synthesis of 2,3-dimethoxybenzaldehyde, which is then reacted with hydrazine hydrate to form 2,3-dimethoxybenzohydrazide. The second step involves the reaction of 2,3-dimethoxybenzohydrazide with 2-bromoacetophenone to form N-(2,3-dimethoxybenzyl)-2-bromoacetophenone. The final step involves the reaction of N-(2,3-dimethoxybenzyl)-2-bromoacetophenone with 4-aminophenol to form N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-15-5-3-4-12(16(15)21-2)9-17-13-7-6-11-10-18-19-14(11)8-13/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWWPUYFMLCYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5457537 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.